2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine
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Overview
Description
2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine is a heterocyclic compound that features a piperidine ring fused to a tetrahydroquinazoline structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Vilsmeier-Haack formylation of N-arylacetamides, followed by cyclization with piperidine . Another approach includes the use of multicomponent reactions (MCRs) and reductive amination .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Continuous flow reactions and microwave-assisted synthesis are potential methods to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazolinones.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, quinazolinones, and tetrahydroquinazoline derivatives .
Scientific Research Applications
2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine: Similar structure but with a morpholine ring instead of a piperidine ring.
2-(Piperidin-1-yl)quinoline derivatives: These compounds share the piperidine moiety but differ in the quinoline structure.
Properties
CAS No. |
929973-77-3 |
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Molecular Formula |
C13H20N4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-piperidin-1-yl-5,6,7,8-tetrahydroquinazolin-6-amine |
InChI |
InChI=1S/C13H20N4/c14-11-4-5-12-10(8-11)9-15-13(16-12)17-6-2-1-3-7-17/h9,11H,1-8,14H2 |
InChI Key |
CPNBLHGIKGALHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C3CC(CCC3=N2)N |
Origin of Product |
United States |
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